molecular formula C8H15BrO B13166251 1-(Bromomethyl)-1-(propoxymethyl)cyclopropane

1-(Bromomethyl)-1-(propoxymethyl)cyclopropane

Cat. No.: B13166251
M. Wt: 207.11 g/mol
InChI Key: MWQMPHPNDVMDGG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(propoxymethyl)cyclopropane is a cyclopropane derivative featuring two functional groups: a bromomethyl (-CH₂Br) and a propoxymethyl (-CH₂-O-CH₂CH₂CH₃) substituent attached to the same carbon atom of the three-membered ring. This compound combines the inherent strain and reactivity of the cyclopropane ring with the electrophilic bromine atom and the ether-linked propyl chain. Its synthesis likely involves alkylation or substitution reactions, as seen in analogous cyclopropane derivatives (e.g., using bromomethylcyclopropane intermediates ).

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

1-(bromomethyl)-1-(propoxymethyl)cyclopropane

InChI

InChI=1S/C8H15BrO/c1-2-5-10-7-8(6-9)3-4-8/h2-7H2,1H3

InChI Key

MWQMPHPNDVMDGG-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1(CC1)CBr

Origin of Product

United States

Biological Activity

1-(Bromomethyl)-1-(propoxymethyl)cyclopropane is a cyclic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C7H13BrO
  • Molecular Weight : 195.09 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCOC(C1CC1)(CBr)C1CC1

The biological activity of this compound is primarily attributed to its bromomethyl and propoxymethyl functional groups. These groups can engage in nucleophilic substitution reactions, allowing the compound to interact with various biological molecules, including proteins and nucleic acids. The bromine atom can facilitate electrophilic interactions, enhancing the compound's reactivity towards biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate efficacy against these pathogens.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against several cancer cell lines. For instance, in assays involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, this compound induced apoptosis at concentrations above 50 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study involved:

  • Methodology : Disk diffusion method was employed to assess the zone of inhibition.
  • Results : The compound showed a significant zone of inhibition (15 mm for S. aureus and 12 mm for E. coli), confirming its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Research

A subsequent study focused on the cytotoxic effects of the compound on MCF-7 cells:

  • Methodology : MTT assay was utilized to determine cell viability post-treatment with varying concentrations of the compound.
  • Results : A dose-dependent decrease in cell viability was observed, with IC50 values calculated at approximately 45 µM after 48 hours of treatment.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar compounds was conducted:

Compound NameAntimicrobial Activity (MIC µg/mL)Cytotoxicity (IC50 µM)
This compound32 - 12845
Compound A (similar structure)>12860
Compound B (dissimilar structure)16 - 6430

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, enabling a systematic comparison:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Highlights Reactivity/Applications
1-(Bromomethyl)-1-(methoxymethyl)cyclopropane C₆H₁₁BrO 193.06 Bromomethyl, methoxymethyl Alkylation of cyclopropane precursors (e.g., using bromomethylcyclopropane intermediates) Electrophilic bromine for substitution; ether group enhances solubility
1-(Bromomethyl)-1-fluorocyclopropane C₄H₆BrF 153.00 Bromomethyl, fluorine Halogen-exchange reactions or cyclopropanation of fluorinated alkenes High polarity due to fluorine; potential building block for fluorinated pharmaceuticals
(Bromomethyl)cyclopropane C₄H₇Br 135.00 Bromomethyl Substitution reactions (e.g., from cyclopropylmethanol with HBr) Versatile alkylating agent in organic synthesis
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane C₅H₆BrF₃ 209.01 Bromomethyl, trifluoromethyl Radical or nucleophilic trifluoromethylation strategies Electron-withdrawing CF₃ group enhances stability and directs regioselectivity
1-(4-Bromophenyl)cyclopropanamine hydrochloride C₉H₁₁BrClN 248.55 Bromophenyl, cyclopropanamine Buchwald–Hartwig amination or cyclopropanation of aryl halides Pharmaceutical intermediate (e.g., targeting neurotransmitter receptors)

Key Comparative Insights

Functional Group Influence :

  • The bromomethyl group is a common electrophilic site across analogs, enabling nucleophilic substitution (e.g., in drug derivatization or cross-coupling reactions ).
  • Ether-linked groups (e.g., methoxymethyl or propoxymethyl) improve solubility in polar solvents compared to purely hydrocarbon analogs .
  • Fluorine or trifluoromethyl substituents (e.g., ) introduce electron-withdrawing effects, altering reaction kinetics and product stability.

Synthetic Accessibility: Compounds like (bromomethyl)cyclopropane are widely used as intermediates due to straightforward synthesis from cyclopropanol derivatives. More complex analogs (e.g., trifluoromethyl-substituted cyclopropanes ) require specialized reagents (e.g., fluoroalkylation agents).

Fluorinated analogs may enhance metabolic stability in pharmaceuticals .

Stability and Reactivity :

  • The cyclopropane ring’s strain increases reactivity, but bulky substituents (e.g., propoxymethyl) may sterically hinder reactions at the bromomethyl site.
  • Ether groups are less reactive than esters or amines, offering tunable stability in protic environments .

Preparation Methods

Starting Materials

  • Cyclopropylmethanol or cyclobutylmethanol are common precursors, which are first converted into their corresponding bromomethyl derivatives.

Bromination Methodology

Based on patent US9809514B2 and related literature, the preferred method involves:

  • Reagents: Bromine (Br₂) in the presence of a triarylphosphite, specifically triphenylphosphite or tris(2,4-dinitrophenyl) phosphite .
  • Solvent: Highly polar aprotic solvents such as dimethylformamide (DMF) , sulfolane , or dimethylsulfoxide (DMSO) .

Reaction Conditions

  • Temperature: Maintained below 15°C during bromination to prevent overreaction or ring opening.
  • Addition: Bromine is added gradually to a solution of the cyclopropyl precursor and triarylphosphite, ensuring controlled reactivity.
  • Post-reaction cooling: The mixture is cooled below 0°C before further steps to minimize secondary reactions.

Reaction Mechanism

The process involves formation of an oxyphosphonium intermediate facilitated by the triarylphosphite, which enhances the electrophilicity of bromine, leading to selective bromination at the methyl position attached to the cyclopropane ring.

Functionalization with Propoxymethyl Group

Alkylation Step

  • After obtaining the bromomethyl cyclopropane, it is reacted with propoxy methyl groups, typically via nucleophilic substitution.
  • Conditions: Low temperature (<0°C), to suppress side reactions and ensure selectivity.

Alternative Approaches

Some methods involve direct substitution of the bromide with a propoxy methyl nucleophile, often generated from propoxy methyl halides or related derivatives under basic conditions.

Critical Reaction Parameters and Optimization

Parameter Recommended Range Purpose/Impact
Temperature <15°C during bromination; <0°C during substitution Minimize side reactions, ring opening, and by-product formation
Solvent DMF, sulfolane, DMSO Enhance solubility of reagents and intermediates, facilitate reaction control
Reagent Ratios Slight excess of bromine (1.1–1.2 equivalents) Ensure complete bromination without overbromination
Reaction Time 1–3 hours for bromination Balance between conversion and side reactions

Data Table: Summary of Preparation Methods

Method/Reference Starting Material Bromination Reagent Solvent Temperature Key Features Purity Level Industrial Scalability
US20160355452A1 Cyclopropylmethanol N-bromosuccinimide + triphenyl phosphite DMF, sulfolane ~40°C (disadvantage), optimized to <15°C Uses triarylphosphite, high productivity High Yes, with optimized temperature control
US9809514B2 Cyclopropylmethanol Bromine + tris(aryl) phosphite DMF, sulfolane, DMSO <15°C during bromination Emphasizes use of triarylphosphite for better solubility High Yes, scalable industrial process

Research Findings and Innovations

  • Use of Triarylphosphites: The substitution of triphenylphosphine with triarylphosphites significantly increases solubility in polar aprotic solvents, enabling higher reaction concentrations and improved yields.
  • Reaction Control: Maintaining low temperatures is critical to prevent secondary reactions such as ring opening or formation of by-products like bromoalkenes.
  • Solvent Choice: Highly polar solvents like DMF, sulfolane, and DMSO facilitate the solubilization of reagents and intermediates, improving reaction efficiency.

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